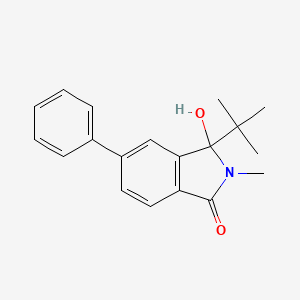
2-Chloro-3-(3,4-dimethylanilino)naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(3,4-dimethylanilino)naphthoquinone is a synthetic organic compound with the molecular formula C18H14ClNO2. It belongs to the class of naphthoquinones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3,4-dimethylanilino)naphthoquinone typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 3,4-dimethylaniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-(3,4-dimethylanilino)naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(3,4-dimethylanilino)naphthoquinone has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anticancer and antimicrobial treatments.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(3,4-dimethylanilino)naphthoquinone involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures. It also interacts with specific enzymes and proteins, disrupting their normal functions and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-3-(3-nitroanilino)-1,4-naphthoquinone
- 2-Chloro-3-(2,4-dimethylanilino)-1,4-naphthoquinone
- 2-Chloro-3-(3,4-dichloroanilino)-1,4-naphthoquinone
Uniqueness
2-Chloro-3-(3,4-dimethylanilino)naphthoquinone is unique due to the presence of the 3,4-dimethylanilino group, which imparts specific chemical and biological properties. This structural feature enhances its reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
64505-78-8 |
|---|---|
Molekularformel |
C18H14ClNO2 |
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
2-chloro-3-(3,4-dimethylanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C18H14ClNO2/c1-10-7-8-12(9-11(10)2)20-16-15(19)17(21)13-5-3-4-6-14(13)18(16)22/h3-9,20H,1-2H3 |
InChI-Schlüssel |
JVEZZWGCCORJLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11939911.png)

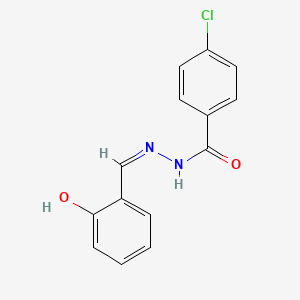
![4-methyl-N-(6-{[(4-methyl-1-piperidinyl)carbonyl]amino}hexyl)-1-piperidinecarboxamide](/img/structure/B11939923.png)
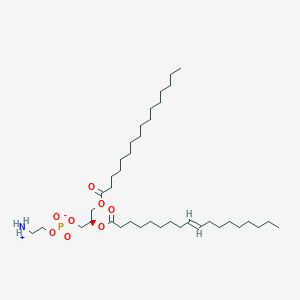
![1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene](/img/structure/B11939938.png)
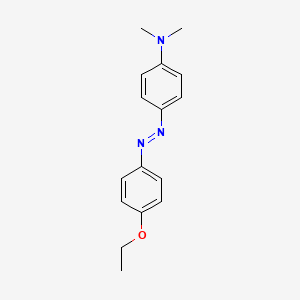
![N-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)acetamide](/img/structure/B11939949.png)
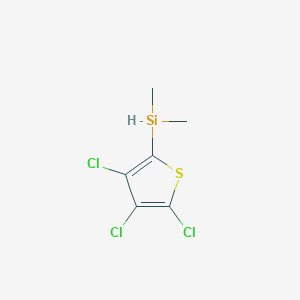


![[2-(1-Propynylsulfonyl)ethyl]benzene](/img/structure/B11939986.png)
